molecular formula C13H19NO4 B13498714 tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate

tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B13498714
M. Wt: 253.29 g/mol
InChI Key: FBEZQJPTBTVKTF-AATRIKPKSA-N
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Description

tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate: is an organic compound with a complex structure that includes a tert-butyl group, a methoxy group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with tert-butyl 4-bromobutanoate under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it suitable for investigating the activity of specific enzymes and their inhibitors .

Medicine: Its ability to interact with biological targets makes it a valuable candidate for drug discovery .

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting downstream signaling pathways .

Comparison with Similar Compounds

  • tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate
  • 3-tert-Butyl-4-methoxyphenol
  • 4-tert-Butylanisole

Comparison: Compared to similar compounds, tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate stands out due to its unique pyrrole ring structure and the presence of both methoxy and tert-butyl groups.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl 4-[(E)-3-methoxy-3-oxoprop-1-enyl]-2,3-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-7-10(9-14)5-6-11(15)17-4/h5-6,9H,7-8H2,1-4H3/b6-5+

InChI Key

FBEZQJPTBTVKTF-AATRIKPKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=C1)/C=C/C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C1)C=CC(=O)OC

Origin of Product

United States

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